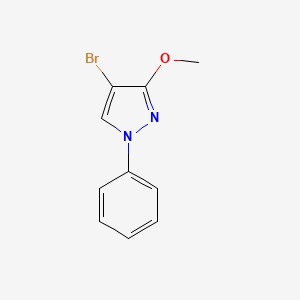
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 4th position, a methoxy group at the 3rd position, and a phenyl group at the 1st position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole typically involves the O-alkylation of 4-bromo-1-phenyl-1H-pyrazol-3-ol. This reaction is carried out using sodium hydride and methyl iodide in an alkaline medium. The reaction proceeds with good yield, and the product is purified using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cross-Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are typically used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrazoles can be formed.
Cross-Coupling Products: Complex heterocyclic compounds and biaryl systems are common products of cross-coupling reactions.
Scientific Research Applications
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with various therapeutic effects.
Industry: It is used in the synthesis of materials for non-linear optics and other advanced materials.
Mechanism of Action
The specific mechanism of action for 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole depends on its applicationFor example, some pyrazole compounds inhibit oxidative phosphorylation and ATP exchange reactions, affecting cellular energy metabolism .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: Lacks the methoxy and phenyl groups, making it less complex.
3-Methoxy-1-phenyl-1H-pyrazole: Lacks the bromine atom, affecting its reactivity.
1-Phenyl-1H-pyrazole: Lacks both the bromine and methoxy groups, making it a simpler structure.
Uniqueness
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole is unique due to the combination of its substituents, which confer specific reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for developing new biologically active compounds .
Properties
CAS No. |
168820-17-5 |
|---|---|
Molecular Formula |
C10H9BrN2O |
Molecular Weight |
253.09 g/mol |
IUPAC Name |
4-bromo-3-methoxy-1-phenylpyrazole |
InChI |
InChI=1S/C10H9BrN2O/c1-14-10-9(11)7-13(12-10)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
QXBDYMULAJTADX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN(C=C1Br)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl (4-(1H-pyrrolo[3,2-B]pyridin-3-YL)cyclohexyl)carbamate](/img/structure/B11791620.png)
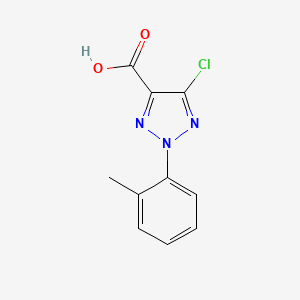


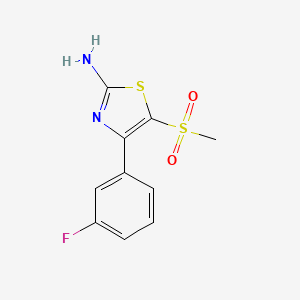
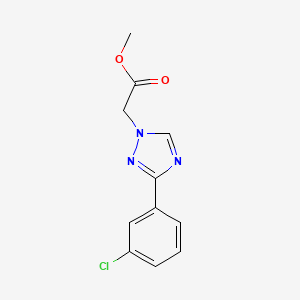
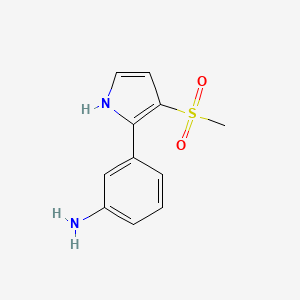

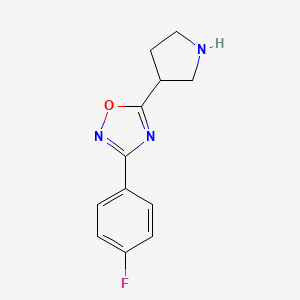
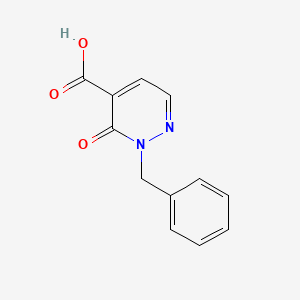
![4-Methyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11791677.png)
![2-(2-Bromophenyl)-5-((2,6-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11791678.png)
![6,7-Dihydro-[1,2,4]triazolo[4,3-a]pyridin-8(5H)-one](/img/structure/B11791697.png)
